molecular formula C13H21ClN2O2 B275755 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol

1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol

Cat. No. B275755
M. Wt: 272.77 g/mol
InChI Key: HRXVASVBRNYBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol, also known as CMMP, is a chemical compound that is commonly used in scientific research applications. This compound is a beta-adrenergic agonist and has been found to have various biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol involves the activation of beta-adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increased levels of cAMP lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins. This phosphorylation leads to various downstream effects such as smooth muscle relaxation, increased heart rate, and increased metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol are diverse and depend on the specific target tissue. In the cardiovascular system, 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has been found to increase heart rate, cardiac output, and blood pressure. In skeletal muscle, 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has been shown to increase muscle strength and endurance. In metabolism, 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has been found to increase lipolysis and glucose uptake.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol in lab experiments is its potency and selectivity for beta-adrenergic receptors. This allows for precise control of the target tissue and reduces the risk of off-target effects. However, one limitation of using 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of the experimental subjects.

Future Directions

There are several future directions for the use of 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol in scientific research. One area of interest is its potential use in the treatment of heart failure. 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has been shown to improve cardiac function in preclinical studies, and further research is needed to evaluate its safety and efficacy in human trials. Another area of interest is its potential use in the treatment of obesity and metabolic disorders. 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has been found to increase metabolism and reduce body fat in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent. Additionally, the development of more potent and selective beta-adrenergic agonists based on the structure of 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol could lead to the discovery of new drugs for various diseases.
Conclusion
In conclusion, 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol is a chemical compound that has been widely used in scientific research for its beta-adrenergic agonist activity. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol as a therapeutic agent and to develop more potent and selective beta-adrenergic agonists based on its structure.

Synthesis Methods

The synthesis of 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol involves the reaction of 5-chloro-2-methoxybenzylamine with 2-amino-1-propanol in the presence of a suitable solvent and catalyst. The reaction is carried out at a specific temperature and pressure, and the product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has been widely used in scientific research for its beta-adrenergic agonist activity. It has been studied for its potential use in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has also been used in research related to the cardiovascular system, skeletal muscle, and metabolism.

properties

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

1-[2-[(5-chloro-2-methoxyphenyl)methylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C13H21ClN2O2/c1-10(17)8-15-5-6-16-9-11-7-12(14)3-4-13(11)18-2/h3-4,7,10,15-17H,5-6,8-9H2,1-2H3

InChI Key

HRXVASVBRNYBHQ-UHFFFAOYSA-N

SMILES

CC(CNCCNCC1=C(C=CC(=C1)Cl)OC)O

Canonical SMILES

CC(CNCCNCC1=C(C=CC(=C1)Cl)OC)O

Origin of Product

United States

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